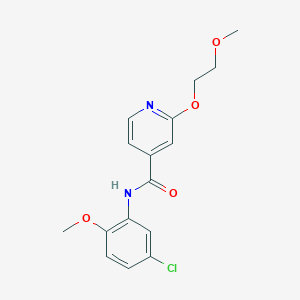

N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4/c1-21-7-8-23-15-9-11(5-6-18-15)16(20)19-13-10-12(17)3-4-14(13)22-2/h3-6,9-10H,7-8H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXDHLZBHTTXJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 2-(2-methoxyethoxy)pyridine-4-carboxylic acid.

Coupling Reaction: The aniline derivative is coupled with the carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes acidic hydrolysis of its carboxamide group, producing the corresponding carboxylic acid and aniline derivative. This reaction is common in amide-containing compounds due to the susceptibility of the carbonyl-nitrogen bond to protonation and nucleophilic attack.

| Reaction Type | Conditions | Products | Citation |

|---|---|---|---|

| Acidic hydrolysis | Acidic medium (e.g., HCl/H₂O) | N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxylic acid |

Nucleophilic Aromatic Substitution (SNAr)

The 5-chloro substituent on the phenyl ring facilitates SNAr reactions under basic conditions. The electron-withdrawing chlorine atom activates the aromatic ring for nucleophilic attack, enabling substitution with nucleophiles like amines or thiolates. This mechanism is critical in forming bioconjugates or drug derivatives .

| Reaction Type | Conditions | Products | Citation |

|---|---|---|---|

| SNAr with nucleophiles (e.g., hydrazides, amines) | Basic conditions (e.g., DMF, heat) | Substituted phenyl derivatives |

Biological Target Interactions

The compound exhibits covalent binding to protein targets such as EGFR (epidermal growth factor receptor). This interaction involves the formation of adducts through reactive intermediates, as observed in analogous compounds where the methoxyethoxy group enables stabilization of reactive species. Subsequent release of bioactive fragments (e.g., fluorouracil analogs) may occur via retro-Michael addition, though this depends on the conjugate’s stability .

| Interaction Type | Example Target | Outcome | Citation |

|---|---|---|---|

| Covalent binding | EGFR | Adduct formation (mass increase of 372 Da) |

Potential Reactivity of Functional Groups

-

Pyridine ring : Susceptible to electrophilic substitution due to electron-deficient nature, though steric hindrance from substituents may limit reactivity.

-

Methoxyethoxy group : Stable under most conditions but may undergo ether cleavage under strong acidic/basic environments.

-

Chlorine substituent : Acts as a leaving group in SNAr but may also participate in elimination or coupling reactions.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or ion channels.

Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares a pyridinecarboxamide backbone with several analogs but differs in substituent patterns, which critically influence physicochemical properties and biological activity:

- Core Structure : Unlike quinazoline-based kinase inhibitors (e.g., tyrphostin AG1478 ), this compound retains a pyridine ring, which may alter electron distribution and binding affinity.

- Substituents: The 2-(2-methoxyethoxy) group distinguishes it from simpler analogs like 2-Chloro-N-(3-methoxyphenyl)pyridine-4-carboxamide (H57855, ), which lacks the ethoxy extension . The 5-chloro-2-methoxyphenyl moiety is shared with PQ401 (a urea derivative in ), but the carboxamide linkage here may confer distinct hydrogen-bonding capabilities compared to urea . MSC-5350 () incorporates a sulfonamide-quinolinyl group, suggesting divergent target specificity .

Data Table of Comparative Analysis

Research Findings and Pharmacological Implications

- Solubility and Bioavailability : The 2-methoxyethoxy group in the target compound likely improves aqueous solubility compared to chloro- or methoxy-substituted analogs (e.g., H57855) . This feature is critical for oral bioavailability in drug design.

- Target Specificity : While PQ401 () is a urea-based kinase inhibitor, the carboxamide group in the target compound may favor interactions with ATP-binding pockets in kinases, similar to erlotinib .

Notes and Considerations

Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons are based on structural analogs and inferred properties.

Synthetic Accessibility : Analogs like H57855 and H57682 () are commercially available, indicating feasible synthesis routes for the target compound .

Future Directions : Empirical studies are required to validate kinase inhibition activity, metabolic stability, and toxicity profiles.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H20ClN3O4

- Molecular Weight : 363.81 g/mol

- LogP (Octanol/Water Partition Coefficient) : 2.1, indicating moderate lipophilicity.

Research indicates that the compound exhibits its biological effects through several mechanisms:

- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, flow cytometry assays revealed that the compound triggers apoptotic pathways in MCF-7 breast cancer cells, leading to increased expression of pro-apoptotic proteins like p53 and caspase-3 cleavage .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G0-G1 phase in certain cancer cell lines, which is critical for inhibiting tumor growth .

- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor reduction in xenograft models when treated with this compound compared to controls. The IC50 values against various cancer cell lines were reported in the micromolar range, indicating potent anti-cancer activity .

Biological Activity Data

The following table summarizes the biological activity data for this compound across different cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Apoptosis induction, cell cycle arrest |

| U-937 (Leukemia) | 1.5 | Apoptosis induction |

| A549 (Lung) | 0.85 | Inhibition of proliferation |

| HeLa (Cervical) | 1.0 | Apoptosis induction |

Case Studies

- Case Study on MCF-7 Cells : A study investigated the effects of this compound on MCF-7 cells. Results indicated a significant increase in apoptosis markers after treatment with the compound for 48 hours, suggesting a dose-dependent response .

- In Vivo Efficacy : In a xenograft model using mice implanted with human tumor cells, administration of the compound led to a notable decrease in tumor size compared to untreated controls. The study highlighted the potential for this compound as a therapeutic agent in treating breast cancer .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity and reduce toxicity:

- Structural Modifications : Variants of this compound have been synthesized with modifications at the pyridine ring, leading to improved selectivity and potency against specific cancer types .

- Combination Therapies : Preliminary studies suggest that combining this compound with established chemotherapeutics may enhance overall efficacy while minimizing side effects .

Q & A

Q. What are the recommended safety protocols for handling N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood.

- Storage: Store in a cool, dry place (20–25°C) away from incompatible materials (strong acids/bases, oxidizing agents) .

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid direct contact using mechanical tools for cleanup .

- First Aid: For skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with water for 10–15 minutes and seek medical attention .

Q. How can researchers verify the structural identity and purity of this compound?

Methodological Answer:

- Spectroscopic Characterization:

- NMR (¹H/¹³C): Compare peaks to theoretical predictions (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm).

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C₁₇H₁₈ClN₂O₄: Calc. 365.09, Obs. 365.10).

- Purity Analysis: Use HPLC with a C18 column (≥98% purity, retention time matched to reference standards) .

Q. What synthetic strategies are reported for pyridine-4-carboxamide derivatives?

Methodological Answer:

- Coupling Reactions: Use carbodiimide-mediated coupling (e.g., EDCI/HOBt) between pyridine-4-carboxylic acid and substituted anilines .

- Protecting Groups: Protect methoxy groups during synthesis using tert-butyldimethylsilyl (TBS) ethers to prevent side reactions .

- Optimization: Screen bases (e.g., DBU, triethylamine) to improve yields in nucleophilic substitution steps .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action in cancer models?

Methodological Answer:

- Target Identification: Perform kinase inhibition assays (e.g., ATP-competitive binding) or use CRISPR-Cas9 screens to identify gene dependencies .

- Cellular Pathways: Use RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3/7 activation) .

- Validation: Generate resistant cell lines via chronic exposure and perform whole-exome sequencing to identify mutation hotspots .

Q. How should contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Dose-Response Curves: Standardize assays (e.g., IC₅₀ calculations) using 10-point dilution series and replicate experiments (n ≥ 3).

- Assay Conditions: Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and oxygen levels (normoxic vs. hypoxic) .

- Data Normalization: Use internal controls (e.g., staurosporine for apoptosis assays) and orthogonal assays (e.g., Western blot vs. flow cytometry) .

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

Methodological Answer:

- Xenograft Models: Use immunodeficient mice (e.g., NSG) implanted with patient-derived tumors (PDX) for translational relevance .

- Dosing Regimens: Optimize pharmacokinetics (PK) via IV/oral administration and measure plasma half-life using LC-MS/MS .

- Toxicity Screening: Monitor body weight, organ histopathology (liver/kidney), and hematological parameters weekly .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified methoxy groups (e.g., ethoxy, trifluoromethoxy) or chloro substitution patterns .

- Bioisosteres: Replace the pyridine ring with isoquinoline or quinazoline to assess impact on target binding .

- 3D-QSAR Modeling: Use Schrödinger’s Maestro or MOE to correlate electronic properties (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.